molecular formula C7H8N4 B063095 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 160752-04-5

1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No. B063095
M. Wt: 148.17 g/mol
InChI Key: PUDZEYCBZPHRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It is a structural analog of the widely used drug, sildenafil, which is used for the treatment of erectile dysfunction. The compound has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves the modulation of various signaling pathways. The compound activates the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria. It also inhibits the extrinsic pathway of apoptosis by blocking the activation of caspase-8. The compound inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). It reduces inflammation by suppressing the activation of NF-κB and MAPK signaling pathways. The compound activates the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes and protects neurons from oxidative stress and apoptosis.

Biochemical And Physiological Effects

1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has been found to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. It inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs. It reduces inflammation by suppressing the activation of NF-κB and MAPK signaling pathways. The compound activates the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes and protects neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form through simple purification techniques. The compound exhibits potent biological activities against various diseases, making it a potential candidate for drug development. However, the compound also has limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its efficacy in vivo.

Future Directions

1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has several future directions for research. One direction is to improve the solubility and bioavailability of the compound to enhance its efficacy in vivo. Another direction is to study the compound's activity against other diseases, such as cardiovascular diseases and metabolic disorders. The compound's mechanism of action can also be further elucidated to identify new targets for drug development. In conclusion, 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the synthesis method is high, and the compound can be obtained in a pure form through simple purification techniques.

Scientific Research Applications

1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. It also inhibits the migration and invasion of cancer cells, which makes it a potential candidate for cancer therapy.
The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It reduces inflammation by suppressing the activation of NF-κB and MAPK signaling pathways. The compound has been tested in animal models of inflammation, and it has shown promising results.
1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has also been studied for its neuroprotective activity. It has been found to protect neurons from oxidative stress and apoptosis by activating the Nrf2 signaling pathway. The compound has been tested in animal models of neurodegenerative diseases, and it has shown potential for the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

160752-04-5

Product Name

1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-ethyltriazolo[4,5-c]pyridine

InChI

InChI=1S/C7H8N4/c1-2-11-7-3-4-8-5-6(7)9-10-11/h3-5H,2H2,1H3

InChI Key

PUDZEYCBZPHRGP-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=NC=C2)N=N1

Canonical SMILES

CCN1C2=C(C=NC=C2)N=N1

synonyms

1H-1,2,3-Triazolo[4,5-c]pyridine,1-ethyl-(9CI)

Origin of Product

United States

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